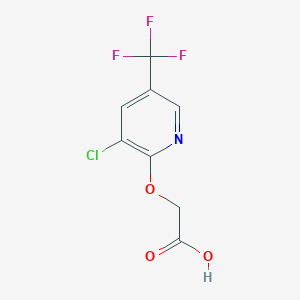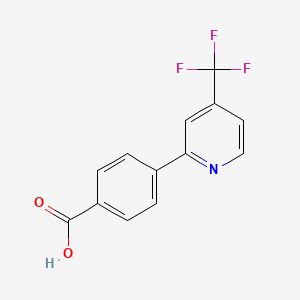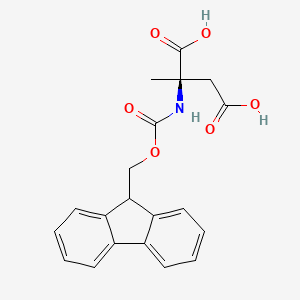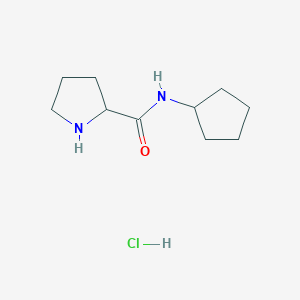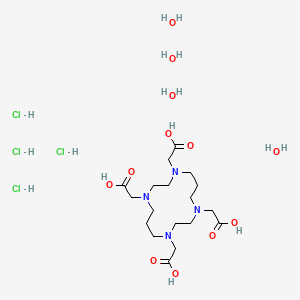
1,4,8,11-テトラアザシクロテトラデカン-1,4,8,11-テトライル)テトラ酢酸テトラヒドロクロリドテトラヒдрат
説明
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is a useful research compound. Its molecular formula is C18H44Cl4N4O12 and its molecular weight is 650.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,4,8,11-テトラアザシクロテトラデカン-1,4,8,11-テトライル)テトラ酢酸テトラヒドロクロリドテトラヒдратの包括的な分析:
抗真菌剤および抗菌剤
最近の研究では、シクラム誘導体が効果的な抗真菌剤および抗菌剤として作用する可能性があることが示されています。それらは、微生物細胞膜に干渉し、必須の生物学的プロセスを阻害します。
これらの用途はそれぞれ、1,4,8,11-テトラアザシクロテトラデカン-1,4,8,11-テトライル)テトラ酢酸テトラヒドロクロリドテトラヒдратがさまざまな分野の科学研究において汎用性があり、重要であることを示しています .
作用機序
Target of Action
The primary target of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is metal ions . This compound, being a macrocyclic ligand, forms stable complexes with metal ions .
Mode of Action
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate interacts with its targets by forming complexes with metal ions . This interaction results in the suppression of oxidation catalyzed by these metal ions .
Biochemical Pathways
The biochemical pathways affected by 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate are those involving oxidation reactions . The downstream effects include the suppression of oxidation catalyzed by metal ions .
Pharmacokinetics
As a macrocyclic ligand, it is expected to have good stability and selectivity towards its target metal ions .
Result of Action
The molecular and cellular effects of the action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate include the formation of stable complexes with metal ions and the suppression of oxidation reactions catalyzed by these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate. For instance, the presence and concentration of target metal ions in the environment can affect the compound’s ability to form complexes and suppress oxidation reactions .
生化学分析
Biochemical Properties
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate plays a significant role in biochemical reactions by acting as a chelating agent. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes with metal ions. This interaction can alter the activity of metalloenzymes, influence protein folding, and affect the stability of nucleic acids. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-dependent biochemical processes .
Cellular Effects
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate influences various cellular processes. It can affect cell signaling pathways by chelating metal ions that are essential cofactors for certain signaling proteins. This can lead to changes in gene expression and cellular metabolism. The compound’s impact on metal ion homeostasis can also influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate exerts its effects through chelation of metal ions. This chelation can inhibit or activate enzymes by removing or providing essential metal cofactors. The compound can also bind to nucleic acids, stabilizing their structure and affecting gene expression. Additionally, it can interact with proteins, altering their conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the compound may degrade, leading to changes in its chelating ability and its effects on cellular functions .
Dosage Effects in Animal Models
The effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, it may lead to adverse effects such as metal ion depletion, oxidative stress, and toxicity to vital organs. Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications .
Metabolic Pathways
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is involved in various metabolic pathways, primarily through its role as a chelating agent. It interacts with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels. The compound’s ability to modulate metal ion availability can have downstream effects on numerous biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on metal ion homeostasis and biochemical processes. Its localization can impact its activity and function, making it a valuable tool for studying subcellular dynamics .
特性
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrate;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8.4ClH.4H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFAYBMEEVMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.O.O.O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44Cl4N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)


![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
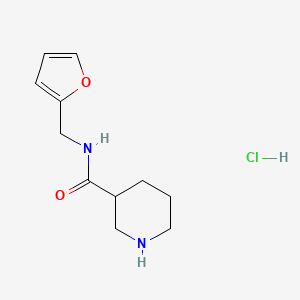
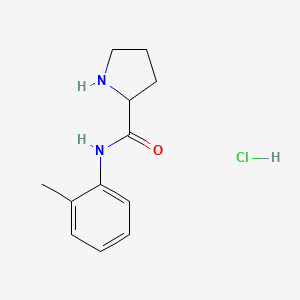
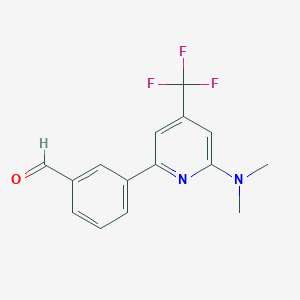
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
